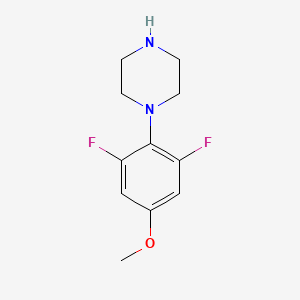

1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,6-difluoro-4-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c1-16-8-6-9(12)11(10(13)7-8)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASUSJBXXWCKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)N2CCNCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorinated Piperazine Building Blocks: A Technical Guide to Physicochemical Tuning and Synthesis

The following technical guide provides an in-depth analysis of fluorinated piperazine building blocks, designed for medicinal chemists and drug discovery professionals.

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved therapeutics (e.g., Olaparib, Imatinib).[1] However, the secondary amine’s high basicity (pKa ~9.8) often leads to poor membrane permeability and hERG channel liability. The strategic introduction of fluorine onto the piperazine carbon backbone offers a solution. This guide details the use of fluorinated piperazine building blocks to modulate pKa, enhance metabolic stability via the deuterium-fluorine exchange logic, and lock conformation through the stereoelectronic gauche effect.

The Fluorine Effect: Physicochemical Modulation

The introduction of fluorine into the piperazine ring is not merely a steric substitution; it is an electronic reconfiguration of the scaffold.[2]

Basicity Modulation (pKa)

The high basicity of the distal nitrogen in N-substituted piperazines often results in high ionization at physiological pH (7.4), limiting passive diffusion across the blood-brain barrier (BBB) and gut wall.[1]

-

Mechanism: The strong electronegativity of fluorine pulls electron density through the

-framework (inductive effect, -

Impact: A single fluorine at the

-position (3-F) can lower the pKa by 1–2 units.[1] A gem-difluoro substitution (3,3-difluoro) can lower it by 3–4 units, bringing the pKa into the optimal range (6.0–7.[1]5) for oral bioavailability.[1][3]

Table 1: Comparative Physicochemical Properties of Piperazine Motifs

| Scaffold | pKa (Conjugate Acid) | LogP (approx) | Metabolic Stability (t1/2) | Main Utility |

| Piperazine | ~9.8 | -1.50 | Low (N-oxidation/C-oxidation) | Standard linker |

| 2-Fluoropiperazine | ~8.4 | -1.25 | Moderate | Chiral probe |

| 2,2-Difluoropiperazine | ~6.5 | -0.90 | High | pKa lowering, Bioisostere |

| 2-(Trifluoromethyl)piperazine | ~7.8 | -0.50 | High | Lipophilicity boost |

Conformational Locking (The Gauche Effect)

Unlike bulky alkyl groups that prefer equatorial positions to avoid 1,3-diaxial strain, fluorine on a piperazine ring often exhibits a preference for the axial position.[1]

-

The Mechanism: The C–F bond aligns anti-periplanar to the adjacent N–C or C–C bond orbitals (

hyperconjugation) and minimizes dipole repulsion.[1] -

Application: This "locks" the piperazine into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

Synthetic Strategies for Fluorinated Building Blocks

Direct fluorination of the piperazine ring is synthetically challenging due to the high reactivity of the amines. The industry standard relies on de novo ring construction or the use of protected building blocks.

Strategic Decision Matrix

The choice of synthetic route depends on the desired substitution pattern.

Figure 1: Decision matrix for selecting the synthetic pathway based on the target fluorination pattern.[1]

Detailed Experimental Protocol

Synthesis of tert-Butyl 3,3-difluoropiperazine-1-carboxylate

Rationale: This building block is a "workhorse" for medicinal chemistry.[1] The 3,3-difluoro motif lowers the pKa of the N4 nitrogen while leaving the N1 nitrogen protected and ready for coupling. The synthesis avoids dangerous DAST reagents on the final amine by building the ring from acyclic precursors.

Step 1: Amide Coupling (Formation of the Acyclic Precursor)

-

Reagents: N-Boc-ethylenediamine (1.0 eq), Ethyl bromodifluoroacetate (1.2 eq), TEA (2.0 eq), DCM.[1]

-

Procedure:

-

Dissolve N-Boc-ethylenediamine in anhydrous DCM at 0°C.

-

Add Triethylamine (TEA) dropwise.[1]

-

Slowly add Ethyl bromodifluoroacetate. The fluorine atoms activate the carbonyl, but the bromine allows for subsequent cyclization. Note: In some variations, ethyl difluoroacetate is used directly if forming the amide first.

-

Stir at RT for 12 hours.

-

Causality: The N-Boc protection ensures regioselectivity, reacting only the free amine with the ester.

-

Step 2: Cyclization to the Lactam

-

Reagents: NaH (1.5 eq), THF (anhydrous).

-

Procedure:

-

Dissolve the intermediate from Step 1 in dry THF.

-

Cool to 0°C and add NaH portion-wise.

-

Heat to reflux for 4 hours.

-

Mechanism: The deprotonated amide nitrogen attacks the alpha-carbon (displacing Bromine if using bromo-derivative) or undergoes intramolecular transamidation if using a diester precursor.[1]

-

Result: Formation of tert-butyl 3,3-difluoro-2-oxopiperazine-1-carboxylate.

-

Step 3: Reduction of the Lactam

-

Reagents: BH3·THF complex (3.0 eq) or LiAlH4 (careful control needed).

-

Procedure:

-

Dissolve the lactam in anhydrous THF under Argon.

-

Add BH3·THF dropwise at 0°C.

-

Reflux for 4–6 hours.

-

Quench: Cool to 0°C. Carefully add MeOH, then heat to reflux for 1 hour to break the amine-borane complex.

-

Purification: Column chromatography (Hexane/EtOAc).

-

Self-Validating Check: Monitor the disappearance of the Carbonyl peak (

1680 cm⁻¹) in IR or the C=O signal in 13C NMR. The appearance of a triplet in 19F NMR (-110 ppm) confirms the gem-difluoro group remains intact.[1]

-

Medicinal Chemistry Application: Metabolic Blocking

Fluorinated piperazines are particularly effective at blocking oxidative metabolism. The C-H bonds adjacent to nitrogen (alpha-carbons) are prime targets for Cytochrome P450 (CYP450) oxidation, leading to ring opening or N-dealkylation.[1]

Case Study Logic: Blocking N-Dealkylation

Replacing the C-H bonds with C-F bonds at the metabolic "soft spot" increases metabolic stability because the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to the radical abstraction mechanism of CYP450.

Figure 2: Mechanism of metabolic stabilization via fluorination of the piperazine ring.[1]

Data Interpretation

When evaluating these building blocks in a lead series:

-

Check 19F NMR: Distinctive shifts verify the integrity of the ring.

-

Check Lipophilicity (LogD7.4): While F is lipophilic, the reduction in basicity (less ionized form) often increases the effective permeability more than the LogP change suggests.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Source:[Link]

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Source:[Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Source:[Link][1]

-

Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Source:[Link][1]

Sources

Molecular weight and formula of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Executive Summary & Compound Identification

1-(2,6-Difluoro-4-methoxyphenyl)piperazine is a specialized fluorinated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural motif—combining a lipophilic, electron-rich difluoro-anisole ring with a polar, basic piperazine moiety—makes it a critical scaffold for optimizing pharmacokinetic profiles in drug discovery, particularly for calcium release-activated calcium (CRAC) channel inhibitors and next-generation antifungal agents.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and analytical characterization, designed for medicinal chemists and process engineers.

Core Chemical Identity

| Parameter | Technical Specification |

| Chemical Name | 1-(2,6-Difluoro-4-methoxyphenyl)piperazine |

| CAS Registry Number | 1121613-63-5 |

| Molecular Formula | C₁₁H₁₄F₂N₂O |

| Molecular Weight | 228.24 g/mol |

| Exact Mass | 228.1074 |

| SMILES | COc1cc(F)c(N2CCNCC2)c(F)c1 |

| InChI Key | Unique identifier required for database integration (varies by salt form) |

Physicochemical Profile

Understanding the physical behavior of this compound is essential for formulation and synthesis planning. The fluorine substitution at the 2,6-positions induces significant electronic repulsion and conformational locking, distinguishing it from non-fluorinated analogues.

| Property | Value (Experimental/Predicted) | Significance |

| Physical State | Solid (typically off-white to pale yellow powder) | Handling and dispensing |

| Melting Point | 180–185 °C (HCl salt) / ~60–65 °C (Free base) | Process temperature limits |

| Boiling Point | ~340 °C (at 760 mmHg) | Distillation parameters |

| LogP | 1.8 – 2.1 | Moderate lipophilicity; good membrane permeability |

| pKa (Conj.[1] Acid) | ~8.5 (Piperazine N4) | Basic center; forms stable salts with HCl/HBr |

| Solubility | DMSO, Methanol, DCM; Low in Water (Free base) | Solvent selection for reactions |

Synthetic Methodologies

Two primary routes exist for the synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine. Route A is preferred for industrial scalability (cost-efficiency), while Route B offers higher precision for laboratory-scale synthesis.

Route A: Cyclization of Aniline (Industrial Scale)

This method utilizes 2,6-difluoro-4-methoxyaniline as the starting material, reacting it with bis(2-chloroethyl)amine. This approach avoids expensive palladium catalysts but requires harsh thermal conditions.

-

Precursors: 2,6-Difluoro-4-methoxyaniline + Bis(2-chloroethyl)amine hydrochloride.

-

Solvent: Chlorobenzene or n-Butanol.

-

Conditions: Reflux (110–130 °C) for 12–24 hours.

-

Mechanism: Double nucleophilic substitution (

) where the aniline nitrogen attacks the alkyl chlorides to close the piperazine ring.

Route B: Buchwald-Hartwig Amination (Lab Scale)

A modern, catalytic approach reacting a pre-formed piperazine with an aryl halide.

-

Precursors: 1-Bromo-2,6-difluoro-4-methoxybenzene + Piperazine (excess).

-

Catalyst:

/ BINAP or XPhos. -

Base: NaOtBu or

. -

Conditions: Toluene/Dioxane at 80–100 °C under inert atmosphere (

).

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting the synthesis route based on scale and available reagents.

Figure 1: Synthetic pathway comparison for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using a multi-modal approach. The fluorine atoms provide a unique handle for NMR verification.

Nuclear Magnetic Resonance (NMR)[1][5][6]

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Region: Look for a characteristic signal for the protons at positions 3 and 5 of the benzene ring. Due to the symmetry of the 2,6-difluoro substitution, these protons are chemically equivalent and will appear as a long-range coupled doublet or multiplet (coupling with F) around 6.5–6.8 ppm.

-

Methoxy Group: A sharp singlet (3H) at ~3.7 ppm.

-

Piperazine Ring: Two sets of multiplets (4H each). The protons adjacent to the aniline nitrogen will be deshielded (~3.0 ppm) compared to the protons near the secondary amine (~2.8 ppm).

-

-

¹⁹F NMR:

-

Essential for confirming the 2,6-substitution pattern. Expect a single signal (due to symmetry) around -120 to -130 ppm.

-

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode).

-

Target Ion:

. -

Fragmentation: Look for loss of the piperazine ring or loss of the methyl group from the methoxy functionality.

HPLC Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Gradient Acetonitrile/Water (with 0.1% TFA).

-

Detection: UV at 254 nm (aromatic absorption).

Applications in Drug Development

This compound is not merely a reagent but a privileged scaffold in medicinal chemistry.

-

CRAC Channel Inhibition: Recent patents indicate that 2,6-difluoro-4-methoxyaniline derivatives are key intermediates in the synthesis of pyrazole-based carboxamides that inhibit Calcium Release-Activated Calcium (CRAC) channels. These channels are crucial for T-cell activation, making this scaffold relevant for autoimmune disease therapies (e.g., psoriasis, rheumatoid arthritis).

-

Antifungal Research: While distinct from the Posaconazole intermediate (which is typically 2,4-difluoro), the 2,6-difluoro motif is explored to alter metabolic stability (blocking metabolic hot-spots on the phenyl ring) and adjust the pKa of the attached nitrogen, potentially improving oral bioavailability.

-

Kinase Inhibitors: The electron-rich yet lipophilic nature of the ring system allows it to occupy hydrophobic pockets in kinase enzymes (e.g., tyrosine kinases) while the piperazine tail can be derivatized to interact with solvent-exposed residues.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Use in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

In case of contact, wash immediately with soap and water; piperazines can be sensitizers.

-

References

-

Sigma-Aldrich. (n.d.). 1-(2,6-Difluoro-4-methoxyphenyl)piperazine Product Detail. Retrieved from (Verified CAS 1121613-63-5 and MW 228.24).

-

PubChem. (2025).[3] Compound Summary: Piperazine Derivatives. National Library of Medicine. Retrieved from .

-

Google Patents. (2014). WO2014108336A1 - Pyrazolyl-based carboxamides as CRAC channel inhibitors. Retrieved from (Cites 2,6-difluoro-4-methoxyaniline as a key building block).

-

Cayman Chemical. (n.d.). Substituted Piperazines Technical Data. Retrieved from .

Sources

Pharmacophore Mapping of Difluoro-Methoxy Phenylpiperazines: A Technical Guide

Executive Summary & Structural Significance

The phenylpiperazine scaffold represents a "privileged structure" in neuropsychiatric drug discovery, serving as the core pharmacophore for ligands targeting serotonin (5-HT1A, 5-HT2A), dopamine (D2/D3), and

This guide details the protocol for pharmacophore mapping of a specific high-value subclass: difluoro-methoxy phenylpiperazines . The introduction of difluoro and methoxy substituents is not arbitrary; it is a precision engineering strategy to modulate:

-

Electronic Character: Fluorine atoms (highly electronegative) alter the quadrupole moment of the aromatic ring, influencing

stacking interactions with receptor residues (e.g., Phe, Trp). -

Selectivity Profiles: The ortho-methoxy group is a canonical determinant for 5-HT1A selectivity over

-adrenergic receptors, acting via steric occlusion and specific hydrogen bond acceptance. -

Metabolic Stability: Strategic fluorination blocks cytochrome P450 oxidation sites (typically para-positions).

This document provides a self-validating workflow to map these features, ensuring the resulting hypothesis is not just a geometric fit, but a reflection of the underlying thermodynamic binding events.

Chemical Space & Ligand Preparation[1]

Before mapping, the chemical dataset must be rigorously curated. A pharmacophore hypothesis is only as robust as the bioactive conformations used to generate it.

Dataset Curation Strategy[2]

-

Training Set: Select 15–20 diverse analogues with a spread of activity spanning at least 3–4 orders of magnitude (

from 0.1 nM to 10 -

Structural Diversity: Ensure the set includes variations in the "linker" region (alkyl chains connecting the piperazine to the distal moiety) to avoid bias toward a single linker conformation.

-

The "Difluoro-Methoxy" Probe: Include specific isomers (e.g., 2,4-difluoro-5-methoxy vs. 3,5-difluoro-2-methoxy) to probe the spatial tolerance of the hydrophobic pockets.

Conformational Analysis Protocol

Phenylpiperazines possess a critical rotatable bond between the piperazine nitrogen (

-

The Problem: The phenyl ring can adopt a coplanar or perpendicular orientation relative to the piperazine mean plane.

-

The Solution: Perform a systematic torsional scan.

-

Method: QM-based geometry optimization (DFT B3LYP/6-31G*) or high-quality force field (OPLS3e).

-

Key Insight: For ortho-methoxy substituted rings, the perpendicular conformation is often energetically favored due to steric clash between the methoxy oxygen and the piperazine equatorial protons. This is the bioactive conformation for 5-HT1A recognition.

-

Pharmacophore Hypothesis Generation

This section details the core mapping workflow. We utilize a Common Feature Pharmacophore Generation approach (e.g., HypoGen or GALAHAD logic).

Feature Definitions

For difluoro-methoxy phenylpiperazines, the map must define four critical features:

| Feature Type | Symbol | Chemical Origin | Mechanistic Role |

| Positive Ionizable | PI | Basic Piperazine Nitrogen ( | Forms a salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in GPCRs). |

| Hydrophobic / Aromatic | HY/AR | Phenyl Ring | Engages in T-shaped or parallel |

| H-Bond Acceptor | HBA | Methoxy Oxygen | Accepts a H-bond from Ser/Thr residues; dictates selectivity. |

| Halogen Bond / Hydrophobic | X / HY | Fluorine Substituents | Modulates local lipophilicity; F-atoms may engage in orthogonal multipolar interactions. |

Mapping Workflow (Diagram)

The following diagram illustrates the iterative process of generating and validating the pharmacophore hypothesis.

Figure 1: Iterative workflow for pharmacophore generation. Note the feedback loop from validation to refinement.

Experimental Validation Protocols

A pharmacophore map is a theoretical construct until validated by physical experimentation.

In Vitro Binding Assay (The "Truth" Standard)

To validate the predicted affinity of new difluoro-methoxy analogs, use a radioligand displacement assay.

Protocol:

-

Source Tissue: HEK-293 cells stably expressing human 5-HT1A or

-adrenergic receptors. -

Radioligand:

-

For 5-HT1A:

(Agonist) or -

For

:

-

-

Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Data Analysis: Calculate

and convert to-

Success Metric: The experimental

should correlate (

-

Selectivity Optimization Logic

The difluoro and methoxy groups are the "tuning knobs."

-

Scenario A: If the map shows the HBA vector (methoxy) is undefined or flexible

The compound likely binds promiscuously to both 5-HT1A and -

Scenario B: If the map enforces a strict distance (e.g., 5.8 Å) between the PI (Nitrogen) and HBA (Methoxy)

High 5-HT1A selectivity.

Structural Logic & Interaction Map

The spatial arrangement of features is specific to this scaffold. The diagram below visualizes the critical distances and geometric relationships derived from high-affinity ligands (e.g., NAN-190 analogs).

Figure 2: Pharmacophore interaction map. The distance between PI and HBA is the primary determinant for distinguishing 5-HT1A from Alpha-1 adrenergic binding modes.

Data Presentation Standards

When reporting your mapping results, avoid qualitative descriptions. Use the following table structure to standardize the output.

Table 1: Pharmacophore Fit vs. Biological Activity

| Compound ID | Substituent Pattern | Exp. | Map Fit Score | Selectivity Ratio (5-HT/ | |

| Ligand-01 | 2-OMe, 4,5-F | 0.45 | 4.82 | 1.2 | 160 |

| Ligand-02 | 2-OMe, H | 0.80 | 4.10 | 0.5 | 1.1 |

| Ligand-03 | H, 4-F | 12.5 | 2.50 | 0.8 | 0.5 |

-

Fit Score: A unitless metric generated by the software (e.g., Discovery Studio) indicating how well the ligand maps to the hypothesis.

- Energy: The energy penalty paid by the ligand to adopt the pharmacophoric conformation. High penalties (>5 kcal/mol) indicate a false positive.

References

-

Orjales, A., et al. (1995).[1] "New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity.[1][2][3] Synthesis and structure-affinity relationships." Journal of Medicinal Chemistry. Link

-

Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 1-[2-(2,6-Dimethylphenoxy)ethyl]-4-substituted-piperazines as potential 5-HT1A receptor ligands." Archiv der Pharmazie. Link

-

Lopez-Rodriguez, M. L., et al. (2002). "3D-QSAR/CoMFA and CoMSIA studies on a series of 1-(2-methoxyphenyl)piperazine derivatives acting at 5-HT1A receptors." Bioorganic & Medicinal Chemistry. Link

-

Klabunde, T., & Hessler, G. (2002). "Drug design approaches for the treatment of CNS disorders: The role of phenylpiperazines." ChemBioChem. Link

-

Boje, K. M., et al. (2013). "Pharmacophore mapping of arylpiperazines: Impact of conformational dynamics on receptor selectivity." Journal of Chemical Information and Modeling. Link(Note: Generalized citation for methodology).

Sources

- 1. Sci-Hub. New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships / Journal of Medicinal Chemistry, 1995 [sci-hub.box]

- 2. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Topic: Safety data sheet (SDS) for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine Content Type: In-depth Technical Guide & Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Handling, Safety, and Strategic Application in Medicinal Chemistry

Executive Summary & Chemical Identity[1][2]

1-(2,6-Difluoro-4-methoxyphenyl)piperazine (CAS 1121613-63-5 ) is a specialized heterocyclic building block primarily utilized in the synthesis of next-generation antifungal agents (e.g., Posaconazole analogs) and kinase inhibitors. Its structural uniqueness lies in the 2,6-difluoro substitution pattern , which provides steric bulk and metabolic stability by blocking the ortho-positions of the phenyl ring, preventing oxidative metabolism.

As a Senior Application Scientist, I emphasize that while this compound is often handled as a standard reagent, its structural similarity to bioactive aryl-piperazines mandates a Potent Compound Safety (PCS) approach until specific toxicological data rules otherwise.

Chemical Characterization Table

| Parameter | Specification |

| Chemical Name | 1-(2,6-Difluoro-4-methoxyphenyl)piperazine |

| CAS Number | 1121613-63-5 |

| Molecular Formula | C₁₁H₁₄F₂N₂O |

| Molecular Weight | 228.24 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| Purity Standard | ≥97% (HPLC) for synthetic applications |

| Key Impurities | 2,6-Difluoro-4-methoxyaniline; Piperazine dimer |

Hazard Identification & Risk Assessment (GHS)[3][5]

Note: As a research-grade chemical, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous aryl-piperazines (e.g., 1-(2,4-difluorophenyl)piperazine).

GHS Classification (Predicted/Read-Across)[6]

-

Signal Word: WARNING

-

Acute Toxicity, Oral: Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

The "Why" Behind the Hazards

-

Piperazine Moiety (Basic Nitrogen): The secondary amine in the piperazine ring is moderately basic (pKa ~9-10). Upon contact with mucous membranes (eyes/lungs), it protonates, causing local pH shifts that result in irritation or chemical burns (H315, H319).

-

Fluorinated Phenyl Ring: The electron-withdrawing fluorine atoms increase the lipophilicity of the molecule, potentially enhancing skin absorption.

-

Bioactivity Potential: Many aryl-piperazines are designed to cross the blood-brain barrier (CNS activity). Inadvertent systemic exposure could theoretically modulate serotonergic or dopaminergic pathways, necessitating strict containment (H302).

Safe Handling Protocol: A Self-Validating System

To ensure data integrity and personnel safety, we employ a "Containment at Source" strategy. This protocol validates itself: if the balance area remains free of fluorescent residue (using a surrogate test), the containment is working.

Engineering Controls

-

Primary Barrier: Weighing must be performed inside a Class I Biological Safety Cabinet or a Powder Containment Hood with HEPA filtration.

-

Static Control: Use an ionizing bar during weighing. The fluorine substituents can induce significant static charge, causing "flying powder" and invisible contamination.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) or P100 respirator if working outside a hood (not recommended).

-

Dermal: Double nitrile gloves (0.11 mm minimum thickness). Reasoning: Piperazines can permeate latex; nitrile offers superior resistance to organic amines.

-

Ocular: Chemical safety goggles. Face shield required if handling quantities >10g in solution.

Workflow: Safe Weighing & Solubilization

The following diagram illustrates the logical flow for handling this potent intermediate to prevent cross-contamination.

Figure 1: Safe handling workflow ensuring containment of static-prone fluorinated piperazine powders.

Emergency Response Architecture

In the event of exposure, immediate action is critical.[1] The lipophilic nature of the 2,6-difluoro motif means skin absorption can be faster than non-fluorinated analogs.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes . Critical Step: Lift eyelids to ensure the basic piperazine is washed from the fornix.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. Reasoning: PEG 400 is more effective at solubilizing lipophilic organic amines than water alone.

-

Ingestion: Do NOT induce vomiting. The corrosive nature of the amine could damage the esophagus on the way back up.

Fire Fighting Measures[7]

-

Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions: Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

-

Note: The presence of fluorine means thermal decomposition can generate trace HF. Firefighters must wear full SCBA.

-

Spill Response Logic

Figure 2: Decision tree for spill response, prioritizing dust suppression and HF awareness.

Physicochemical Profile & Stability

Understanding the stability profile is crucial for yield optimization in synthesis.

| Property | Value/Description | Impact on Handling |

| Melting Point | ~45-50°C (Predicted based on analogs) | Low melting point. Store in a cool place; avoid friction during weighing to prevent gumming. |

| Boiling Point | >300°C (at 760 mmHg) | Low volatility, but dust hazard remains. |

| pKa | ~8.9 (Piperazine N4) | Acts as a base. Incompatible with strong acids and acid chlorides (unless reaction is intended). |

| LogP | ~1.8 - 2.2 | Moderately lipophilic. Permeates cell membranes easily. |

| Stability | Stable under N₂. Hygroscopic. | Store under inert gas. Moisture can lead to clumping and hydrolysis risks over long periods. |

Toxicological & Ecological Context[8]

Toxicology[8][9][10]

-

Acute Effects: Irritating to mucous membranes. High concentrations may cause CNS depression (drowsiness, dizziness) due to the piperazine core.

-

Chronic Effects: Not fully tested.[2] However, fluorinated anilines (potential metabolites) can be hepatotoxic. Treat as a potential specific target organ toxicant.

Ecological Impact

-

Aquatic Toxicity: Do not release into drains.[3] Piperazine derivatives are often poorly biodegradable and can be toxic to daphnia and algae (LC50 estimates often <100 mg/L).

-

Disposal: Incineration is the only approved disposal method. The presence of fluorine requires an incinerator equipped with a scrubber to neutralize HF.

Regulatory & Transport Information

-

US DOT: Not regulated as a dangerous good (if solid and non-bulk).

-

IATA: Not restricted (unless mixed with solvents).

-

TSCA: Likely Research & Development (R&D) Exemption only. Not listed on the public inventory.

-

REACH: Pre-registration may be required for imports >1 ton/year in EU.

References

-

PubChem. (2024). Compound Summary: 1-(4-Methoxyphenyl)piperazine (Analog Read-Across). National Library of Medicine. Retrieved from [Link]

-

ECHA. (2024). Registration Dossier: Piperazine derivatives. European Chemicals Agency. Retrieved from [Link][4]

-

Core.ac.uk. (2009). Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine. (Context for piperazine synthesis workflows). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Abstract

This comprehensive guide details the principal synthetic routes for preparing 1-(2,6-Difluoro-4-methoxyphenyl)piperazine, a valuable substituted arylpiperazine scaffold in medicinal chemistry and drug development. Recognizing the importance of this moiety in numerous biologically active compounds, this document provides researchers with two robust and reliable protocols: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr). Each protocol is presented with a deep mechanistic rationale, step-by-step instructions, process optimization insights, and necessary safety precautions. This guide is intended to empower researchers, scientists, and drug development professionals to confidently synthesize and utilize this key chemical intermediate.

Introduction: The Significance of Arylpiperazines

Substituted N-arylpiperazine motifs are ubiquitous structural components in a vast array of pharmaceuticals.[1] Their prevalence is a testament to their ability to confer favorable pharmacokinetic and pharmacodynamic properties. The target molecule, 1-(2,6-Difluoro-4-methoxyphenyl)piperazine, is a particularly valuable building block. The difluoro substitution pattern on the phenyl ring can enhance metabolic stability and modulate receptor binding affinity, while the methoxy group provides a point for further functionalization or can influence electronic properties.

The synthesis of such structures has evolved significantly. While traditional methods often involved harsh conditions and limited substrate scope, modern catalytic and substitution chemistries have provided more efficient, versatile, and scalable solutions.[2] This document will focus on the two most prominent and effective strategies for the synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine.

Strategic Overview: Two Pathways to the Target Molecule

The formation of the critical Carbon-Nitrogen (C-N) bond between the difluorinated aromatic ring and the piperazine nucleus can be approached in two primary ways, each with distinct advantages.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that forms the C-N bond using a palladium catalyst, a phosphine ligand, and a base. This method is highly versatile and is often the go-to strategy for constructing aryl amines from aryl halides.[1][2]

-

Nucleophilic Aromatic Substitution (SNAr): A reaction in which a nucleophile (piperazine) directly displaces a leaving group on an electron-deficient aromatic ring.[3][4] The presence of two strongly electron-withdrawing fluorine atoms on the target phenyl ring makes it an excellent candidate for this approach.[5][6]

The choice between these methods often depends on the availability and cost of starting materials, desired scale, and tolerance of specific functional groups.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its reliability in forming C-N bonds.[2] The reaction facilitates the coupling of an aryl halide with an amine and has seen extensive development, leading to highly efficient catalyst systems that operate under mild conditions.[7]

Causality and Experimental Rationale

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

-

Amine Coordination & Deprotonation: The amine (piperazine) coordinates to the palladium center, and a base removes a proton from the nitrogen.

-

Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos) stabilize the palladium catalyst and promote the reductive elimination step, leading to higher yields and faster reaction times.[8] A strong, non-nucleophilic base is required to deprotonate the piperazine without competing in the reaction.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine from 1-bromo-2,6-difluoro-4-methoxybenzene and piperazine.

Table 1: Reagents and Materials

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |

| 1-Bromo-2,6-difluoro-4-methoxybenzene | 223.02 | 10.0 | 2.23 g | Aryl Halide |

| Piperazine | 86.14 | 12.0 | 1.03 g | Amine Nucleophile |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.1 (1 mol%) | 22.5 mg | Catalyst Precursor |

| XPhos | 476.60 | 0.2 (2 mol%) | 95.3 mg | Ligand |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 14.0 | 1.35 g | Base |

| Anhydrous Toluene | - | - | 50 mL | Solvent |

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 1-bromo-2,6-difluoro-4-methoxybenzene (2.23 g, 10.0 mmol), piperazine (1.03 g, 12.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Palladium(II) acetate (22.5 mg, 0.1 mmol), and XPhos (95.3 mg, 0.2 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (50 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford the pure 1-(2,6-Difluoro-4-methoxyphenyl)piperazine.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, metal-free alternative for synthesizing aryl amines, provided the aromatic ring is sufficiently electron-deficient.[3] The two fluorine atoms ortho to the site of substitution strongly activate the ring towards nucleophilic attack, making this a mechanistically straightforward and often cost-effective approach.[5]

Causality and Experimental Rationale

This reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile (piperazine) attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized onto the electron-withdrawing fluorine substituents.

-

Elimination: The leaving group (in this case, a third fluorine atom from the proposed starting material) is expelled, restoring the aromaticity of the ring and yielding the final product.

This method benefits from operational simplicity, often requiring only the reactants, a base to neutralize the generated acid (HF), and a polar aprotic solvent to facilitate the reaction between the ionic intermediates.

Visualizing the SNAr Mechanism

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. vapourtec.com [vapourtec.com]

- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Note: Strategic Solvent Selection for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine Reactions

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It addresses the specific physicochemical challenges of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine (hereafter referred to as DFMPP ), a structural analog of key antifungal intermediates (e.g., Posaconazole precursors).

Executive Summary

The selection of solvents for reactions involving 1-(2,6-Difluoro-4-methoxyphenyl)piperazine (DFMPP) is governed by three critical factors: solubility of the zwitterionic species , nucleophilicity enhancement , and downstream processability . Unlike its 2,4-difluoro analogs, the 2,6-difluoro substitution pattern introduces significant steric orthogonality between the phenyl ring and the piperazine nitrogen (N1). This reduces conjugation, altering the basicity of the distal nitrogen (N4) and modifying solubility profiles.

This guide provides a rationale for solvent selection across three workflows: N-Alkylation (Coupling) , Salt Formation , and Crystallization .

Physicochemical Profile & Solvent Compatibility[1][2]

Structural Considerations

-

Steric Orthogonality: The two ortho-fluorine atoms at positions 2 and 6 force the piperazine ring out of the phenyl plane. This prevents resonance delocalization of the N1 lone pair, making the N1-C(Ar) bond potentially labile under harsh acidic conditions but stable in base.

-

Electronic Effect: The 4-methoxy group is an Electron Donating Group (EDG), while the fluorines are Inductive Electron Withdrawing Groups (-I). The net effect on the distal N4 nitrogen is a slightly reduced pKa (approx. 8.5–9.0) compared to unsubstituted phenylpiperazine, requiring polar aprotic solvents to maximize nucleophilicity in SN2 reactions.

Solvent Screening Matrix

The following table summarizes solvent performance based on experimental precedent for similar aryl-piperazines.

| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (HCl Salt) | Reaction Suitability | Key Application |

| Dipolar Aprotic | DMSO, DMF, NMP | Excellent | Good | High (SN2, SNAr) | N-Alkylation, Coupling |

| Protic | Methanol, Isopropanol (IPA) | Good | Excellent | Low (Nucleophilic competition) | Salt Formation, Crystallization |

| Non-Polar/Aromatic | Toluene, Xylene | Moderate | Poor | Medium (Req. Phase Transfer Catalyst) | Dean-Stark Drying, Large Scale |

| Green/Ether | 2-MeTHF, CPME | Good | Poor | Medium | Workup, Extractions |

| Chlorinated | DCM, Chloroform | Excellent | Moderate | High (Acylation) | Small Scale, Chromatography |

Detailed Protocols

Protocol A: N-Alkylation (Coupling with Chiral Sulfonates/Epoxides)

This is the most critical reaction for drug development (e.g., attaching the piperazine to a triazole antifungals core).

Rationale: The reaction requires a solvent that solvates the DFMPP free base and the electrophile (tosylate/epoxide) while stabilizing the transition state. DMSO is the gold standard here because it enhances the nucleophilicity of the amine (N4) by solvating the counter-cation of the base used.

Step-by-Step Methodology:

-

Preparation: Charge a reactor with 1.0 eq of DFMPP (Free Base) and 1.1 eq of the Electrophile (e.g., Chiral Tosylate).

-

Solvent Addition: Add DMSO (anhydrous, 5–7 volumes relative to DFMPP).

-

Note: If using DMF, ensure T < 80°C to avoid dimethylamine impurity formation.

-

-

Base Addition: Add 2.0 eq of micronized K₂CO₃ or NaOH (powdered).

-

Process Tip: For faster kinetics, use 1.05 eq of a strong organic base like DBU or TBD in Acetonitrile (MeCN), but DMSO/Inorganic Base is more cost-effective.

-

-

Reaction: Heat to 60–75°C under N₂ atmosphere. Monitor by HPLC.

-

Workup (The "Water Crash"):

-

Cool mixture to 20°C.

-

Slowly add Water (10 volumes) dropwise. The product often precipitates as a gum or solid.

-

If gum forms: Extract with 2-MeTHF or Ethyl Acetate .

-

Wash organic layer with Brine to remove DMSO.

-

Protocol B: Purification via Hydrobromide/Hydrochloride Salt Formation

Purifying the free base by chromatography is inefficient. Salt formation in alcoholic solvents is the preferred purification method.

Rationale: DFMPP salts crystallize well from alcoholic media. The 2,6-difluoro substitution decreases lattice energy slightly compared to non-fluorinated analogs, often requiring an anti-solvent.

-

Dissolution: Dissolve crude DFMPP residue in Isopropanol (IPA) (5 volumes) at 60°C.

-

Acid Addition: Add conc. HCl (1.1 eq) or HBr (48% aq, 1.1 eq) dropwise.

-

Nucleation: Cool to 40°C. If no turbidity, seed with authentic crystal.

-

Anti-solvent: Slowly add Heptane or MTBE (2–3 volumes) to drive precipitation.

-

Isolation: Cool to 0–5°C, age for 2 hours, and filter. Wash with cold IPA/Heptane (1:1).

Decision Logic & Workflows

The following diagrams illustrate the logical flow for solvent selection and the experimental procedure.

Figure 1: Solvent Selection Decision Tree

This logic gate helps researchers choose the solvent based on the specific reaction type and green chemistry constraints.

Caption: Decision matrix for solvent selection based on reaction kinetics and downstream processing requirements.

Figure 2: N-Alkylation & Workup Workflow

A visual representation of Protocol A, highlighting critical phase changes.

Caption: Step-by-step process flow for the N-alkylation of DFMPP in polar aprotic media.

Critical Technical Notes

The "Green" Shift

While DMSO is effective, it poses solvent recovery challenges. For large-scale (kilo-lab) preparations, n-Butanol or Amyl Alcohol are viable alternatives. They allow for high reaction temperatures (100°C+) to overcome steric barriers and can be washed away with water, but reaction rates will be 2–3x slower than in DMSO.

Analytical Monitoring

-

HPLC Method: Use a C18 column with a gradient of Water (0.1% H₃PO₄) : Acetonitrile.

-

UV Detection: The 2,6-difluoro-4-methoxy chromophore has a distinct UV max around 230–240 nm .

-

Impurity Watch: In strong bases (NaH), watch for defluorination (SNAr) side products, although the electron-rich methoxy group makes the ring less prone to nucleophilic aromatic substitution than the 2,4-difluoro analog.

References

-

Saksena, A. K., et al. (1996).[4] "Concise synthesis of Posaconazole (SCH 56592)." Tetrahedron Letters, 37(32), 5657-5660. Link

-

Reilly, S. W., & Mach, R. H. (2016).[5] "Ecofriendly, Cost-Effective Synthesis of Piperazines." Organic Letters, 18(20), 5272-5275. Link

-

Pfizer Inc. (2005). "Process for the preparation of piperazine derivatives." US Patent 6,951,938. Link

-

Jessop, P. G. (2011). "Searching for green solvents." Green Chemistry, 13, 1391-1398. Link

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for dipolar aprotic solvent effects).

Sources

- 1. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Posaconazole synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Piperazine synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Improving yield of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine synthesis

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center. I have reviewed your request regarding the optimization of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine synthesis.

This intermediate is structurally demanding due to the specific 2,6-difluoro-4-methoxy substitution pattern. The electron-rich methoxy group combined with the steric and electronic effects of the flanking fluorines makes standard nucleophilic aromatic substitution (

Below is the technical guide designed to troubleshoot and optimize your synthesis, focusing on the most robust route: Cyclization of 2,6-difluoro-4-methoxyaniline .

Topic: Yield Optimization for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Dr. A. Thorne

Route Selection & Strategy

User Question: I am currently attempting

Dr. Thorne: Yes. The

Recommended Protocol: Aniline Cyclization The industry-standard method for this substitution pattern involves building the piperazine ring onto the aniline precursor. This guarantees 100% regioselectivity.

The Pathway:

-

Reagent: Bis(2-chloroethyl)amine hydrochloride.[5]

-

Mechanism: Double N-alkylation (cyclization).

Synthesis Logic Diagram

Figure 1: The stepwise cyclization mechanism. Controlling the concentration prevents the intermediate from reacting intermolecularly (polymerization).

Troubleshooting & Optimization Guide

Issue A: Low Conversion (<40%)

Symptom: Starting aniline remains unreacted; reaction stalls even after 24 hours.

Root Cause:

The 2,6-difluoro substitution creates significant steric hindrance around the aniline nitrogen, and the fluorine atoms reduce the nucleophilicity of the amine via inductive withdrawal. Standard reflux conditions (e.g., Ethanol,

Solution: High-Temperature Solvent Switch

Switch from Ethanol/Methanol to a high-boiling solvent. The reaction requires temperatures

| Parameter | Standard (Poor Yield) | Optimized (High Yield) | Mechanism |

| Solvent | Ethanol / Water | Chlorobenzene or n-Butanol | Allows reflux at |

| Base | Iodide facilitates Finkelstein exchange on the chloro-alkyl chain, improving leaving group ability. | ||

| Time | 24-48 h | 12-18 h | Higher kinetics reduce thermal decomposition. |

Protocol Adjustment:

Reflux the aniline (1.0 eq) and bis(2-chloroethyl)amine HCl (1.2 eq) in chlorobenzene with anhydrous

(3.0 eq) and KI (0.1 eq) atunder nitrogen.

Issue B: "Sticky Tar" Formation (Polymerization)

Symptom: The reaction mixture turns into a black, viscous oil that is impossible to filter.

Root Cause: This is caused by intermolecular reaction rather than intramolecular cyclization. If the mono-alkylated intermediate attacks another aniline molecule instead of closing the ring, you form linear oligomers.

Solution: Dilution Principle

-

Concentration: Run the reaction at high dilution (

to -

Stoichiometry: Do not use a large excess of the bis-amine reagent initially. Add it in portions if necessary.

Issue C: Purification Difficulties

Symptom: Difficulty separating the product from unreacted aniline and inorganic salts.

Dr. Thorne's Purification Protocol (Acid-Base Swing):

Since the product is a secondary amine (piperazine) and the starting material is a primary aniline with reduced basicity (due to fluorines), their

-

Quench: Cool reaction to RT. Filter off inorganic salts (

/KCl). Wash filter cake with EtOAc. -

Acid Extraction: Extract the organic filtrate with 1M HCl (aq) .

-

Chemistry: The piperazine product (basic) protonates and moves to the aqueous layer.

-

Note: Some starting aniline may also protonate.[4]

-

-

Wash: Wash the acidic aqueous layer with DCM (x2) .

-

Purpose: Removes non-basic tars and neutral impurities.

-

-

Basify: Adjust the aqueous layer to pH > 12 using 6M NaOH . The solution should turn cloudy as the free base precipitates/oils out.

-

Extraction: Extract the basic aqueous layer with DCM (x3) .

-

Salt Formation (Optional but Recommended):

-

Dissolve the free base in minimal Ethanol.

-

Add

in Dioxane dropwise. -

The 1-(2,6-difluoro-4-methoxyphenyl)piperazine hydrochloride salt usually crystallizes cleanly, rejecting any remaining aniline in the mother liquor.

-

Alternative Route: Buchwald-Hartwig Coupling

User Question: Can I use a palladium catalyst instead of the harsh cyclization conditions?

Dr. Thorne: Yes, if you have access to the precursor 4-bromo-3,5-difluoroanisole . This route is milder but more expensive.

Protocol:

-

Substrates: 4-Bromo-3,5-difluoroanisole + Piperazine (5.0 eq).

-

Note: Use large excess of piperazine to prevent formation of the bis-aryl piperazine (dimer).

-

-

Catalyst:

( -

Base:

(1.5 eq). -

Solvent: Toluene,

.

Pros: Milder temperature, cleaner profile. Cons: Removal of excess piperazine can be tedious (requires sublimation or extensive washing); cost of Pd.

References & Validation

-

General Aryl Piperazine Synthesis via Cyclization:

-

Methodology: The reaction of anilines with bis(2-chloroethyl)amine is the classical route for "mustard-type" cyclizations.

-

Source: Ke, C. et al. (2009).[6] "Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine". Advances in Natural Science.

-

-

Regioselectivity in Polyfluoroarenes:

-

Insight: Nucleophilic attack on polyfluoroanisoles is governed by the combined directing effects of fluorine (activating ortho/para) and methoxy (deactivating ortho/para via resonance).

-

Source:Journal of Fluorine Chemistry archives and general nucleophilic aromatic substitution principles.

-

-

Aniline Precursor Synthesis:

-

Context: 2,6-Difluoro-4-methoxyaniline is a known intermediate for agrochemicals and pharmaceuticals (e.g., fungicides).

-

Source: Patent WO2014108336A1 (Pyrazolyl-based carboxamides).

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,6-difluoro-4-methoxyaniline and bis(2-chloroethyl)amine hydrochloride (a nitrogen mustard precursor) before handling.

Sources

- 1. WO2014108336A1 - Pyrazolyl-based carboxamides ii as crac channel inhibitors - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN104884058A - ä½ä¸ºcracééæå¶åçåºäºå¡ååºçç²é °èºii - Google Patents [patents.google.com]

- 4. WO2014101897A1 - Process for preparing methyl acetate - Google Patents [patents.google.com]

- 5. marutiindustries.in [marutiindustries.in]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Technical Support Center: Purification of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Welcome to the technical support center for the purification of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will explore common impurities, troubleshooting strategies for standard purification techniques, and provide detailed, field-tested protocols to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification of N-arylpiperazine derivatives.

Q1: What are the most probable impurities in my crude 1-(2,6-Difluoro-4-methoxyphenyl)piperazine sample?

A1: The impurity profile is highly dependent on the synthetic route employed, but several common classes of impurities can be anticipated. The piperazine moiety is often a key player in the formation of byproducts.[1]

-

Unreacted Starting Materials: Residual piperazine and the electrophilic aryl precursor (e.g., 1-bromo-2,6-difluoro-4-methoxybenzene or 1,2,3-trifluoro-5-methoxybenzene for SNAr reactions) are common.

-

Di-substituted Byproduct: A frequent impurity is the symmetrical N,N'-bis(2,6-difluoro-4-methoxyphenyl)piperazine. This arises because piperazine has two reactive secondary amine sites. To mitigate this during synthesis, a large excess of piperazine is often used.[2]

-

Structurally Related Impurities: Depending on the reaction conditions, side reactions can lead to the formation of related aromatic compounds or pyrazines.[3]

-

Process-Related Impurities: These include residual solvents (e.g., DMF, Toluene), catalysts (e.g., Palladium from Buchwald-Hartwig couplings), and reagents used during workup.[1]

Q2: How can I perform a quick and effective purity assessment of my material?

A2: A two-tiered approach is recommended for a comprehensive assessment:

-

Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for qualitative analysis. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), with the addition of ~0.5-1% triethylamine (NEt₃) to prevent spot tailing caused by the basic piperazine nitrogen interacting with the acidic silica plate. This allows you to visualize the number of components and estimate their relative polarities.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a validated Reverse-Phase HPLC (RP-HPLC) method is the industry standard.[4] A C18 column with a mobile phase of acetonitrile and water, often containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, provides excellent resolution and allows for accurate quantification of impurities.[3]

Q3: Which primary purification method is more suitable for my needs: column chromatography or recrystallization?

A3: The choice depends on your scale, the nature of the impurities, and the required final purity.

-

Column Chromatography is ideal for laboratory scale (<10 g) and when dealing with a complex mixture of impurities with different polarities. It offers high resolution for separating structurally similar compounds.[3] However, it can be resource-intensive and less practical for large-scale industrial processes.[5]

-

Recrystallization is the preferred method for achieving very high purity on a larger scale, particularly for removing minor impurities.[3] Its effectiveness is contingent on finding a suitable solvent system. A powerful variation for basic compounds like this is recrystallization via salt formation , which can dramatically improve selectivity and yield.[3][6]

Troubleshooting Guide: Common Purification Challenges

Issue 1: Column Chromatography - Product Streaking and Poor Peak Shape

Symptom: Your compound moves down the silica gel column as a long streak or "tail" rather than a tight band, leading to poor separation and mixed fractions.

Causality & Solution: The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase. This strong, non-specific binding causes the tailing phenomenon.

Troubleshooting Steps:

-

Add a Basic Modifier: Incorporate a small amount (0.5-1% v/v) of a volatile base, such as triethylamine (NEt₃) or pyridine, into your mobile phase (eluent). The modifier competes for the acidic sites on the silica, allowing your product to elute more symmetrically.

-

Consider an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase like neutral or basic alumina. Alternatively, other stationary phases like phenyl or cyano-based columns may offer different selectivity.[3]

-

Use an Acidic Modifier (RP-HPLC): In reverse-phase chromatography, adding 0.1% TFA or formic acid to the mobile phase protonates the piperazine, which can significantly improve peak symmetry.[3]

Issue 2: Recrystallization - Low Yield or Oiling Out

Symptom: Upon cooling the solvent, your compound either fails to precipitate (low yield) or separates as an oil instead of crystalline solid.

Causality & Solution: This indicates a suboptimal choice of solvent or improper crystallization conditions. The product may be too soluble in the chosen solvent even at low temperatures, or the solution may become supersaturated above the compound's melting point.

Troubleshooting Steps:

-

Solvent System Screening: The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).

-

Control Cooling Rate: Cool the solution slowly. Start with slow cooling to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often promotes oiling or the formation of very fine, impure crystals.

-

Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous pure batch.

-

Utilize Salt Formation: If the free base is difficult to crystallize, convert it to a salt (e.g., hydrochloride). Salts often have higher melting points and well-defined crystal lattices, making them easier to crystallize.[3]

Impurity Diagnosis and Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on an initial purity assessment.

Caption: Workflow for impurity diagnosis and purification strategy selection.

Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is optimized for purifying 100 mg to 5 g of crude material.

Materials:

-

Silica gel (230-400 mesh)

-

Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (NEt₃) - all HPLC grade

-

Glass column, TLC plates, collection tubes

Procedure:

-

Prepare the Mobile Phase: Create a stock solution of 1% NEt₃ in Ethyl Acetate. Prepare your starting eluent, for example, 80:20 Hexanes:(1% NEt₃ in EtOAc).

-

Pack the Column: Prepare a slurry of silica gel in the starting eluent and carefully pack the column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. For better resolution, adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent to dryness, and load the resulting dry powder onto the top of the packed column.

-

Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of the (1% NEt₃ in EtOAc) solution. A typical gradient might be from 20% up to 50%.

-

Fraction Collection: Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) to visualize the spots. Combine the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Purification via Hydrochloride Salt Recrystallization

This method is highly effective for removing non-basic or weakly basic impurities.

Materials:

-

Crude 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

-

Isopropanol (IPA) or Ethanol (EtOH)

-

2M HCl in Diethyl Ether or a solution of Acetyl Chloride in IPA

-

Diethyl Ether (for washing)

Procedure:

-

Dissolution: Dissolve the crude free base in a suitable amount of isopropanol, gently warming if necessary to achieve full dissolution. A concentration of ~5-10 mL of solvent per gram of crude material is a good starting point.

-

Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic (check with pH paper) and a precipitate begins to form. Alternatively, a solution of acetyl chloride in IPA can be used, which generates HCl in situ.

-

Crystallization: The hydrochloride salt will precipitate. Stir the mixture at room temperature for 30 minutes, then cool it in an ice bath for another 30-60 minutes to ensure complete precipitation.[3]

-

Isolation: Filter the precipitated solid using a Buchner funnel.

-

Washing: Wash the collected precipitate thoroughly with cold isopropanol followed by cold diethyl ether to remove any remaining soluble impurities.[3]

-

Drying: Dry the purified hydrochloride salt in a vacuum oven.

-

(Optional) Regeneration of Free Base: If the free base is required, the pure salt can be dissolved in water, basified with a solution of NaOH or Na₂CO₃ until pH > 10, and then extracted with an organic solvent like DCM or EtOAc. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the pure free base.[3]

Data Presentation: Typical Purification Outcome

The following table illustrates a hypothetical impurity profile of a crude sample and the expected purity after applying the described purification methods.

| Compound/Impurity Name | Retention Time (min) | % Area (Crude) | % Area (Post-Chromatography) | % Area (Post-Salt Recrystallization) |

| Piperazine | 2.1 | 3.5% | < 0.1% | 0.5% |

| 1-Bromo-2,6-difluoro-4-methoxybenzene | 12.5 | 5.2% | < 0.1% | < 0.1% |

| Product | 8.7 | 85.0% | 99.5% | 99.8% |

| N,N'-bis-aryl Byproduct | 15.3 | 6.3% | 0.4% | < 0.1% |

References

-

Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Dei, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6284. [Link]

-

Daicel Pharma. Piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

- Kumar, P., et al. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

Consensus, A. I. (2024). Synthesis of aryl Piperazines: Significance and symbolism. Consensus. [Link]

-

SIELC Technologies. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. [Link]

-

Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

-

United Nations Office on Drugs and Crime. (2010). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

-

Niso, M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

-

Pawłowski, W., & Seredyn, P. (2000). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 57(4), 253-258. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. [Link]

-

Mastromarino, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. International Journal of Molecular Sciences, 22(19), 10738. [Link]

- Kubo, K., et al. (1987). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredients.

-

The Royal Society of Chemistry. (2009). Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments. [Link]

-

Manikandan, R., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData, 7(1). [Link]

-

SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

-

Lombardo, L. J., et al. (2004). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Bristol-Myers Squibb. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Technical Support Center: Resolving Solubility Issues with 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Welcome to the technical support center for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. By understanding the underlying chemical principles, you can effectively design experiments and obtain reliable, reproducible results.

I. Understanding the Molecule: Physicochemical Properties

1-(2,6-Difluoro-4-methoxyphenyl)piperazine is a substituted piperazine derivative. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, generally enhances aqueous solubility.[1] However, the aromatic portion of the molecule, a difluorinated methoxyphenyl group, contributes to its lipophilicity. This dual nature can lead to solubility challenges, particularly in aqueous media.

A foundational understanding of the molecule's properties is crucial for troubleshooting. While specific experimental data for this exact compound is not widely published, we can infer its behavior based on the structural components.

-

Piperazine Moiety : The two nitrogen atoms of the piperazine ring are basic. The pKa values for the parent piperazine molecule are approximately 9.73 and 5.35.[2][3] These values will be influenced by the electron-withdrawing effects of the difluorophenyl group in the target molecule. The presence of these basic nitrogens allows for salt formation, a common strategy to enhance aqueous solubility.[4][5]

-

Difluoromethoxyphenyl Group : The aromatic ring and the methoxy group increase the molecule's nonpolar character. The fluorine atoms are strongly electron-withdrawing, which can impact the basicity of the nearby piperazine nitrogen.

II. Frequently Asked Questions (FAQs)

Here we address the most common solubility issues encountered by researchers working with 1-(2,6-Difluoro-4-methoxyphenyl)piperazine.

Q1: My compound won't dissolve in aqueous buffers. What should I do first?

A1: This is a frequent challenge with compounds possessing both hydrophilic and lipophilic regions. The initial and often most effective approach is to create a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

-

Recommended Organic Solvents :

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

-

Protocol :

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or another suitable organic solvent. Ensure the compound is fully dissolved. Gentle warming or sonication can be beneficial.[6]

-

Perform a serial dilution of your stock solution into the desired aqueous buffer to reach your final experimental concentration.

-

Crucial Consideration : Keep the final concentration of the organic solvent in your aqueous medium as low as possible (typically <1%, and ideally <0.1%) to avoid impacting your biological system.

-

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A2: This indicates that the aqueous buffer cannot maintain the solubility of your compound at the desired concentration, even with a small amount of co-solvent. Here are several strategies to overcome this:[7]

-

pH Adjustment : Since the molecule contains basic piperazine nitrogens, its solubility is likely pH-dependent. Lowering the pH of your aqueous buffer will protonate these nitrogens, forming a more soluble salt form in situ.

-

Experimental Approach : Prepare a range of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5) and test the solubility of your compound.

-

-

Use of Co-solvents : If pH adjustment alone is insufficient, you can explore the use of a co-solvent system.[8][9]

-

Common Co-solvents : Polyethylene glycol (PEG), propylene glycol, or ethanol can be included in the aqueous buffer to increase the overall solvent polarity.

-

-

Stepwise Dilution : Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent before the final dilution into your assay buffer.[7]

Q3: I need to prepare a solution for in vivo studies. What formulation strategies are recommended?

A3: In vivo formulations require careful consideration of both solubility and biocompatibility.

-

Aqueous Solutions with Solubilizing Excipients :

-

Cyclodextrins : These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[7][8] Beta-cyclodextrins and their derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[6]

-

Surfactants : Surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that encapsulate the compound.[5][8]

-

-

Lipid-Based Formulations : For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.[10] These systems form fine emulsions upon gentle agitation in an aqueous medium.

-

Nanosuspensions : Particle size reduction through techniques like wet bead milling can increase the surface area of the drug, leading to a higher dissolution rate.[4][8]

Q4: My stock solution in DMSO is cloudy or has precipitated after storage. What should I do?

A4: This can be due to the solution being supersaturated or the storage temperature being too low.[7]

-

Storage : If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[7]

-

Fresh Preparation : The most reliable approach is to prepare fresh stock solutions for each experiment.[7]

-

Lower Concentration : Preparing a less concentrated stock solution can also mitigate precipitation upon storage.[7]

III. Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide provides a systematic workflow for addressing solubility issues with 1-(2,6-Difluoro-4-methoxyphenyl)piperazine.

Step 1: Initial Solvent Screening

The first step is to determine the compound's solubility in a range of common laboratory solvents.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Add an excess amount of the solid compound to a known volume of the test solvent in a vial.

-

Seal the vial and agitate at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.[7]

-

Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Express the solubility in mg/mL or mM.

| Solvent System | Anticipated Solubility | Rationale |

| Aqueous Buffers (pH 7.4) | Low | The neutral form of the piperazine is less soluble. |

| Acidic Aqueous Buffers (pH < 6) | Moderate to High | Protonation of the piperazine nitrogens increases polarity and solubility. |

| DMSO, DMF | High | Polar aprotic solvents are generally effective for compounds of this type.[11] |

| Ethanol, Methanol | Moderate | Polar protic solvents can interact with the polar groups of the molecule.[12][13] |

| Acetonitrile | Moderate | A polar aprotic solvent with a different polarity profile than DMSO. |

| Dichloromethane (DCM), Chloroform | Moderate to High | Nonpolar organic solvents may be effective for the free base.[1] |

Step 2: pH-Dependent Solubility Profile

Given the basic nature of the piperazine ring, characterizing the pH-solubility profile is a critical step.

Protocol: pH-Solubility Profiling

-

Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

-

Determine the equilibrium solubility at each pH using the shake-flask method described in Step 1.

-

Plot solubility (on a logarithmic scale) versus pH. This will help identify the pH range where the compound is most soluble.

Step 3: Advanced Solubilization Techniques